

# Comparative Analysis of AGN-195183 in Anti-Tumor Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AGN-195183 |           |
| Cat. No.:            | B1672190   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-tumor activity of **AGN-195183**, a potent and selective retinoic acid receptor alpha (RAR $\alpha$ ) agonist. The following sections detail its mechanism of action, preclinical efficacy, and clinical trial findings in comparison to other relevant therapies.

## Mechanism of Action: Selective RARα Agonism

**AGN-195183** (also known as IRX-5183) is a synthetic retinoid designed as a highly selective agonist for the retinoic acid receptor alpha (RAR $\alpha$ ) with a binding affinity (Kd) of 3 nM.[1] Unlike pan-RAR agonists such as all-trans retinoic acid (ATRA), **AGN-195183** exhibits no significant activity on RAR $\beta$  or RAR $\gamma$  isoforms.[1] This selectivity is intended to minimize off-target effects and associated toxicities.

The primary mechanism of action for **AGN-195183** involves its binding to and activation of RAR $\alpha$ , a nuclear receptor that functions as a ligand-dependent transcription factor. Upon activation, RAR $\alpha$  forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis, ultimately leading to the inhibition of tumor growth.





Click to download full resolution via product page

Diagram 1: AGN-195183 Signaling Pathway



# Preclinical Anti-Tumor Activity In Vitro Studies: Breast Cancer Cell Lines

**AGN-195183** has demonstrated potent inhibition of proliferation in human breast cancer cell lines. The tables below summarize the 50% inhibitory concentration (IC50) values for **AGN-195183** and provides a comparison with ATRA from a separate study.

Table 1: In Vitro Proliferation Inhibition (IC50) of AGN-195183 in Breast Cancer Cell Lines

| Cell Line | Receptor Status | AGN-195183 IC50 (nM) |
|-----------|-----------------|----------------------|
| T-47D     | ER+, PR+, HER2- | 1.4                  |
| SK-BR-3   | ER-, PR-, HER2+ | 11                   |

Data sourced from MedChemExpress.[1]

Table 2: Comparative In Vitro Proliferation Inhibition (IC50) of ATRA in Breast Cancer Cell Lines

| Cell Line | Receptor Status | ATRA IC50 (μM) |
|-----------|-----------------|----------------|
| T-47D     | ER+, PR+, HER2- | ~0.5*          |

\*Note: This IC50 value for ATRA in T-47D cells was observed in a combination treatment study and is provided for contextual comparison. Direct head-to-head studies in the same publication were not available.

These in vitro data suggest that **AGN-195183** is a potent inhibitor of breast cancer cell growth, with activity in the nanomolar range.

### **In Vivo Studies**

Publicly available data on the in vivo anti-tumor activity of **AGN-195183** in xenograft models is limited. While preclinical studies have been conducted and are referenced in clinical trial summaries, specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume over time) are not detailed in the reviewed literature. These studies have indicated anti-tumor activity in breast cancer and leukemia models.





## **Clinical Validation**

AGN-195183 has been evaluated in Phase I/IIa clinical trials for various malignancies.

### **Solid Tumors**

A Phase I clinical trial in patients with advanced solid tumors established the maximum tolerated dose (MTD) and recommended Phase II dose of 15 mg/m²/day for continuous oral daily dosing. The dose-limiting toxicities observed at higher doses included elevated alkaline phosphatase and mucositis.

# Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS)

A Phase I dose-escalation study (NCT02749708) evaluated **AGN-195183** in patients with relapsed or refractory AML and MDS.

Table 3: Summary of Clinical Trial NCT02749708 for AGN-195183 in AML/MDS

| Parameter             | Details                                                                                                                                      |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Phase                 | I                                                                                                                                            |
| Patient Population    | Relapsed or Refractory AML and MDS                                                                                                           |
| Dosing Regimens       | 50 mg and 75 mg daily                                                                                                                        |
| Efficacy              | 36% of patients had stable disease or better.  One patient achieved a morphological complete remission with incomplete hematologic recovery. |
| Pharmacodynamics      | Evidence of in vivo leukemic blast maturation was observed.                                                                                  |
| Common Adverse Events | Hypertriglyceridemia, fatigue, dyspnea, edema.                                                                                               |

This was a single-arm study, and as such, no direct comparator data is available from this trial. The results suggest that **AGN-195183** is biologically active and has a manageable safety profile in this patient population.





# Experimental Protocols In Vitro Cell Proliferation Assay (General Protocol)

The anti-proliferative activity of **AGN-195183** was likely determined using a standard cell viability assay, such as the MTT or MTS assay. A general protocol for such an experiment is outlined below.



Click to download full resolution via product page

Diagram 2: Experimental Workflow

## **Clinical Trial Protocol (NCT02749708)**

This was a single-center, single-arm, open-label Phase I dose-escalation study. Patients with relapsed or refractory AML or MDS were enrolled. The primary objectives were to determine the safety, tolerability, MTD, and recommended Phase II dose of **AGN-195183**. Efficacy was a secondary endpoint. Patients received continuous daily oral doses of **AGN-195183** in 28-day cycles.

### Conclusion

**AGN-195183** is a potent and selective RARα agonist with demonstrated anti-proliferative activity in preclinical models of breast cancer. Early-phase clinical trials have shown evidence of biological activity and a manageable safety profile in patients with advanced solid tumors and hematologic malignancies. Its selectivity for RARα may offer an improved therapeutic window compared to non-selective retinoids like ATRA. Further clinical investigation, including randomized controlled trials, will be necessary to fully elucidate its comparative efficacy against current standard-of-care treatments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tumor Cell-selective Synergism of TRAIL- and ATRA-induced Cytotoxicity in Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- To cite this document: BenchChem. [Comparative Analysis of AGN-195183 in Anti-Tumor Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672190#validation-of-agn-195183-anti-tumor-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com